molecular formula C21H38N8O7 B12910516 L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide CAS No. 669051-31-4

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide

Cat. No.: B12910516
CAS No.: 669051-31-4
M. Wt: 514.6 g/mol
InChI Key: NHLOOYYAXQHTND-DXCABUDRSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide is a synthetic peptide composed of seven alanine residues linked in a sequence. This compound is a member of the oligopeptide family and is characterized by its repetitive alanine units, which contribute to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino group of the resin-bound peptide reacts with the carboxyl group of the incoming amino acid, forming a peptide bond. Common reagents include carbodiimides like DIC (diisopropylcarbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).

    Deprotection: The protecting groups on the amino acids are removed to expose the reactive sites for subsequent coupling. TFA (trifluoroacetic acid) is commonly used for this purpose.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. Purification is typically achieved through HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

    Substitution: Replacement of specific amino acids within the peptide chain using selective reagents.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions with HCl.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Substitution: Site-specific reagents like NBS (N-bromosuccinimide) for selective bromination.

Major Products

    Hydrolysis: Shorter peptide fragments and free amino acids.

    Oxidation: Oxidized peptide derivatives.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide bond formation, stability, and interactions.

    Biology: Investigated for its role in protein folding, structure-function relationships, and enzyme-substrate interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials, coatings, and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes like proteases that recognize and cleave peptide bonds.

    Pathways: Involvement in protein synthesis, degradation, and signaling pathways related to peptide and protein metabolism.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and parenteral nutrition.

    L-Alanyl-L-leucine: A dipeptide involved in protein synthesis and metabolic studies.

    L-Alanyl-L-tyrosine: A dipeptide used in biosynthesis and bioactivity studies.

Uniqueness

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide is unique due to its repetitive alanine sequence, which imparts distinct structural stability and functional properties. This repetitive structure makes it an ideal model for studying peptide interactions and stability.

Properties

CAS No.

669051-31-4

Molecular Formula

C21H38N8O7

Molecular Weight

514.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C21H38N8O7/c1-8(22)16(31)25-10(3)18(33)27-12(5)20(35)29-14(7)21(36)28-13(6)19(34)26-11(4)17(32)24-9(2)15(23)30/h8-14H,22H2,1-7H3,(H2,23,30)(H,24,32)(H,25,31)(H,26,34)(H,27,33)(H,28,36)(H,29,35)/t8-,9-,10-,11-,12-,13-,14-/m0/s1

InChI Key

NHLOOYYAXQHTND-DXCABUDRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N

Origin of Product

United States

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